molecular formula C24H24ClN7O B2767119 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one CAS No. 920411-42-3

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one

Cat. No.: B2767119
CAS No.: 920411-42-3
M. Wt: 461.95
InChI Key: AIWCPSPETWSZAW-UHFFFAOYSA-N
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Description

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one is a useful research compound. Its molecular formula is C24H24ClN7O and its molecular weight is 461.95. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

The compound 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one has been found to interact with a variety of enzymes and proteins. For instance, it has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . This interaction could potentially influence a variety of biochemical reactions within the cell.

Cellular Effects

In terms of cellular effects, this compound has been found to inhibit the growth of various cell lines, including MCF-7 and HCT-116 . It appears to exert its effects by altering cell cycle progression and inducing apoptosis within cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the active site of CDK2. Molecular docking simulations have confirmed a good fit into the CDK2 active site through essential hydrogen bonding with Leu83 . This binding interaction likely leads to the inhibition of CDK2, thereby affecting cell cycle progression and inducing apoptosis.

Temporal Effects in Laboratory Settings

Given its potential effects on cell cycle progression and apoptosis, it is likely that the effects of this compound would change over time as it interacts with cellular components and influences cellular processes .

Metabolic Pathways

Given its potential interaction with CDK2, it is likely that this compound could influence pathways related to cell cycle regulation .

Subcellular Localization

Given its potential interaction with CDK2, it is likely that this compound could be localized to regions of the cell where CDK2 is present .

Properties

IUPAC Name

1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN7O/c1-2-20(17-6-4-3-5-7-17)24(33)31-14-12-30(13-15-31)22-21-23(27-16-26-22)32(29-28-21)19-10-8-18(25)9-11-19/h3-11,16,20H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWCPSPETWSZAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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